molecular formula C20H22Cl2N2O3 B2589546 4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide CAS No. 327103-09-3

4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide

Cat. No.: B2589546
CAS No.: 327103-09-3
M. Wt: 409.31
InChI Key: CBUJNKRFGFWGRS-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenoxy group, a morpholinyl group, and a butanamide backbone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate butanoic acid derivative under acidic or basic conditions to form the 2,4-dichlorophenoxybutanoic acid.

    Amidation reaction: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-(morpholin-4-yl)aniline in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired butanamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)butanoic acid
  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one

Uniqueness

4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3/c21-15-3-8-19(18(22)14-15)27-11-1-2-20(25)23-16-4-6-17(7-5-16)24-9-12-26-13-10-24/h3-8,14H,1-2,9-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUJNKRFGFWGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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